molecular formula C21H22N2O2S B2405186 8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline CAS No. 433240-63-2

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline

Cat. No. B2405186
CAS RN: 433240-63-2
M. Wt: 366.48
InChI Key: NRCBBYJQXGVZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline” are not explicitly mentioned in the retrieved sources. The related compound “4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline” is a powder at room temperature .

Scientific Research Applications

Alzheimer’s Disease Management

The compound has shown potential in the management of Alzheimer’s disease . The strategy of multi-target directed ligand (MTDL) holds great potential in modulating different targets involved in the neurodegenerative cascade of Alzheimer’s disease . The compound has demonstrated its ability in preventing β-sheet aggregation and fibril formation, which are key mechanisms in Alzheimer’s disease .

Inhibition of Acetylcholinesterase (AChE)

The compound has shown to inhibit AChE-mediated Aβ fibrillogenesis via their interaction with the AChE peripheral anionic site . This is significant as AChE is a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .

Neuroprotection

The compound has demonstrated neuroprotective action on SH-SY5Y cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . This suggests potential applications in neurodegenerative disorders where oxidative stress plays a key role .

Anti-aggregation

The compound has shown to interfere with the rate of peptide nucleation, leading to short fibrillar aggregates . This anti-aggregation property could be beneficial in diseases characterized by protein aggregation, such as Alzheimer’s disease .

Modulation of Amyloid Beta (Aβ)

Molecular docking and simulations studies indicated that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content . This suggests potential applications in the treatment of Alzheimer’s disease, where Aβ plays a key role .

Reversal of Scopolamine-induced Changes

Administration of the compound significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes . This suggests potential applications in conditions characterized by cholinergic dysfunction .

properties

IUPAC Name

8-(4-benzylpiperidin-1-yl)sulfonylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c24-26(25,20-10-4-8-19-9-5-13-22-21(19)20)23-14-11-18(12-15-23)16-17-6-2-1-3-7-17/h1-10,13,18H,11-12,14-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCBBYJQXGVZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-[(4-Benzylpiperidin-1-yl)sulfonyl]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.